1-{3,6-Diazabicyclo[3.1.1]heptan-6-yl}ethan-1-one
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Description
“1-{3,6-Diazabicyclo[3.1.1]heptan-6-yl}ethan-1-one” is a chemical compound with the molecular formula C7H12N2O and a molecular weight of 140.18 . It is also known by its CAS number 1310717-00-0 .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a seven-membered ring with two nitrogen atoms and an ethanone group attached to it .Scientific Research Applications
Catalytic Oxidation of Cyclohexene
Research has shown that compounds similar to "1-{3,6-Diazabicyclo[3.1.1]heptan-6-yl}ethan-1-one" can be used in the catalytic oxidation of cyclohexene, leading to a variety of products with different oxidation states and functional groups. These products are critical intermediates in the chemical industry, used in synthesizing a wide range of materials. The study highlights the importance of controllable oxidation reactions for cyclohexene, which are synthetically valuable for applications in both academia and industry (Cao et al., 2018).
Synthesis and Biological Significance of 1,4-Diazepines
1,4-Diazepines, which share structural similarities with the compound , have been associated with a wide range of biological activities. The review on the synthesis, reactions, and biological evaluation of 1,4-diazepines underscores their medicinal importance, highlighting their roles in antipsychotic, anxiolytic, anthelmintic, anticonvulsant, antibacterial, antifungal, and anticancer applications. Such derivatives could be explored for potential use in the pharmaceutical industry, suggesting a broad scope for research and development (Rashid et al., 2019).
Advances in Heterocyclic Chemistry
The synthesis and application of heterocyclic compounds based on functionally substituted 1,3,4-thia(oxa)diazoles have been extensively studied, demonstrating significant pharmacological potential. These compounds are crucial for expressing pharmacological activity, confirming their importance for medicinal chemistry. The review indicates that such heterocycles are promising structural matrices for constructing new drug-like molecules, which could have potential applications in medicine (Lelyukh, 2019).
Norbornane Compounds in Pharmaceutical Research
Norbornane compounds, closely related to the compound of interest, have gained importance in drug research due to their unique molecular shape and the fixed position of their substituents. These compounds are used as test molecules for studying structure-activity relationships, underscoring their significance in pharmaceutical research and development (Buchbauer & Pauzenberger, 1991).
Properties
IUPAC Name |
1-(3,6-diazabicyclo[3.1.1]heptan-6-yl)ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N2O/c1-5(10)9-6-2-7(9)4-8-3-6/h6-8H,2-4H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XRNSOELZDRRIDZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1C2CC1CNC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
140.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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